molecular formula C19H17N5O B2915277 6-Amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 489403-88-5

6-Amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2915277
CAS RN: 489403-88-5
M. Wt: 331.379
InChI Key: HXSUXGZFABCXPO-UHFFFAOYSA-N
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Description

“6-Amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic compound. It belongs to the class of compounds known as dihydropyrano pyrazoles . These compounds are characterized by a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) fused to a pyran ring (a six-membered ring with one oxygen atom) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of “6-Amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is characterized by a pyrazole ring fused to a pyran ring . In a similar molecule, the pyrazole ring was found to be almost coplanar to the fused pyran ring .

Scientific Research Applications

Future Directions

Future research could focus on exploring the potential applications of “6-Amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” and similar compounds in various fields. For instance, the use of novel, widely available, and affordable donor-acceptor fluorophores for the synthesis of pyranopyrazole scaffolds has been suggested . This approach uses a renewable energy source and offers several advantages, including mild conditions, short reaction times, easy work-up, high yields, reusability of the catalyst, and the absence of toxic organic solvents .

properties

IUPAC Name

6-amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c1-2-5-15-17-16(13(10-20)18(21)25-19(17)24-23-15)12-8-9-22-14-7-4-3-6-11(12)14/h3-4,6-9,16H,2,5,21H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSUXGZFABCXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-propyl-4-quinolin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

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